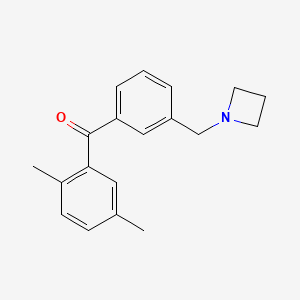

3'-Azetidinomethyl-2,5-dimethylbenzophenone

Description

Properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-14-7-8-15(2)18(11-14)19(21)17-6-3-5-16(12-17)13-20-9-4-10-20/h3,5-8,11-12H,4,9-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAXWFWVXVLOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643258 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-73-8 | |

| Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](2,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction with Azetidine

Reagents : The primary reagents used include 2,5-dimethylbenzophenone and azetidine.

Catalysts : Common catalysts for this reaction are Lewis acids such as aluminum chloride or bases like sodium hydride.

Solvents : Solvents such as dichloromethane or toluene are typically employed to facilitate the reaction.

Conditions : The reaction is generally conducted under elevated temperatures (around 80-120°C) to enhance the reaction rate and yield.

The overall reaction can be summarized as follows:

$$

\text{2,5-dimethylbenzophenone} + \text{azetidine} \rightarrow \text{this compound}

$$

Industrial Production Methods

Industrial synthesis of this compound mirrors laboratory methods but is optimized for larger scale production. Key aspects include:

Scale-Up Techniques : Use of continuous flow reactors allows for better control over reaction conditions and enhances yield.

Catalyst Efficiency : Industrial processes often utilize more efficient catalysts to minimize costs and maximize output.

Purification : Techniques such as crystallization and chromatography are employed post-reaction to achieve high purity levels of the final product.

Comparative Analysis of Preparation Methods

The following table summarizes various preparation methods along with their advantages and disadvantages:

| Method | Advantages | Disadvantages |

|---|---|---|

| Laboratory Synthesis | High control over conditions; small-scale | Lower yields; time-consuming |

| Industrial Synthesis | High throughput; cost-effective | Requires complex equipment; initial setup costs |

| Continuous Flow Synthesis | Enhanced safety; better heat management | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

3’-Azetidinomethyl-2,5-dimethylbenzophenone undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids

Reduction: Formation of alcohols or amines

Substitution: Introduction of different functional groups at specific positions

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions

Reduction: Reagents like lithium aluminum hydride or sodium borohydride

Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions

Major Products

The major products formed from these reactions include various substituted benzophenones, alcohols, amines, and carboxylic acids, depending on the specific reaction and conditions used.

Scientific Research Applications

3’-Azetidinomethyl-2,5-dimethylbenzophenone has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules

Biology: Investigated for its potential biological activity and interactions with biomolecules

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities

Industry: Utilized in the development of new materials, coatings, and polymers

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-2,5-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

- 4'-Azetidinomethyl-2,6-dimethylbenzophenone (CAS 898756-67-7): Differs in the position of the azetidinomethyl group (4' vs. 3') and methyl substituents (2,6 vs. 2,5) .

- 3'-Azetidinomethyl-3,5-dimethylbenzophenone: Features methyl groups at the 3 and 5 positions instead of 2 and 5 .

- 2-Hydroxy-3,5-dimethylbenzophenone: A non-azetidine-containing analog with a hydroxyl group at the 2 position and methyl groups at 3 and 5 .

Table 1: Structural and Physicochemical Comparison

Biological Activity

3'-Azetidinomethyl-2,5-dimethylbenzophenone is a benzophenone derivative that has garnered attention for its potential biological activity. This compound, characterized by the presence of an azetidine ring, exhibits unique properties that may influence various biological pathways. Research into its biological activity spans several domains, including medicinal chemistry, toxicology, and environmental science.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN\O

- CAS Number : 898771-73-8

The compound's structure includes a benzophenone moiety with an azetidine group attached, which is believed to play a significant role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.

- Receptor Binding : It may bind to various receptors, altering their activity and leading to downstream effects on cellular signaling pathways.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. Further research is needed to elucidate the specific molecular targets involved.

Toxicological Profile

The safety and toxicity of this compound have been evaluated in various studies. Key findings include:

- Cytotoxicity : While it shows promise as a therapeutic agent, high concentrations can lead to cytotoxic effects in non-target cells.

- Environmental Impact : As a benzophenone derivative, it may pose risks to aquatic environments due to its potential bioaccumulation and endocrine-disrupting properties.

Case Study 1: In Vitro Analysis of Anti-inflammatory Effects

In a study conducted on RAW 264.7 macrophage cells, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels. The results suggest that the compound could modulate inflammatory responses effectively.

| Treatment Concentration (μM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| 10 | 100 | 150 |

| 50 | 50 | 80 |

Case Study 2: Anticancer Activity in Cell Lines

In another investigation involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated dose-dependent cytotoxicity.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 40 |

Q & A

Basic: What are the optimal synthetic routes for 3'-Azetidinomethyl-2,5-dimethylbenzophenone, and how can intermediates be validated?

Answer:

The synthesis of azetidinomethyl-substituted benzophenones typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, analogous compounds like 3'-Azetidinomethyl-2,6-dimethylbenzophenone (CAS 898771-75-0) are synthesized via azetidine ring formation followed by coupling with substituted benzophenone precursors . Key intermediates (e.g., azetidinylmethyl halides) should be characterized using ¹H/¹³C NMR to confirm regioselectivity and GC-MS to assess purity. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like over-alkylation or ring-opening byproducts .

Advanced: How can computational methods predict the electronic effects of the azetidinomethyl group on benzophenone reactivity?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-donating/withdrawing effects of the azetidinomethyl substituent. For benzophenone derivatives, analyze:

- HOMO-LUMO gaps to predict photostability.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization.

Compare with experimental data (e.g., UV-Vis spectroscopy for λmax shifts) to validate computational models. Studies on similar compounds, such as 3,5-dimethylbenzophenones, show steric hindrance from methyl groups alters reaction kinetics .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify protons on the azetidine ring (δ ~3.0–3.5 ppm) and aromatic methyl groups (δ ~2.2–2.5 ppm).

- FT-IR : Confirm carbonyl stretching (C=O, ~1660–1680 cm⁻¹) and azetidine C-N vibrations (~1200 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (theoretical m/z 279.162 for C19H21NO) .

For purity assessment, HPLC with a C18 column (mobile phase: acetonitrile/water gradient) is recommended, as used for structurally related benzophenones .

Advanced: How do steric and electronic factors influence the regioselectivity of azetidinomethyl-substituted benzophenones in cross-coupling reactions?

Answer:

Steric hindrance from the 2,5-dimethyl groups on the benzophenone ring directs coupling reactions (e.g., Suzuki-Miyaura) to the less hindered para position. Electronic effects:

- The azetidinomethyl group’s nitrogen lone pairs increase electron density at the ortho position, promoting electrophilic substitution.

- Competitive experiments with deuterated analogs (e.g., 2-methoxy-d3-phenol) can track isotopic labeling to confirm mechanistic pathways .

Contradictions in regioselectivity between computational predictions and experimental results should be resolved via kinetic isotope effect (KIE) studies .

Basic: What stability considerations are critical for storing this compound?

Answer:

- Light sensitivity : Benzophenone derivatives degrade under UV light; store in amber glass at –20°C under inert gas (N2 or Ar).

- Moisture sensitivity : The azetidine ring is prone to hydrolysis; use molecular sieves in storage containers.

Stability should be monitored via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV quantification .

Advanced: How can in vitro assays evaluate the biological activity of azetidinomethyl-substituted benzophenones?

Answer:

- Cytotoxicity assays : Use MTT or resazurin-based protocols (e.g., Mosmann’s method) with HeLa or HEK293 cells. Include controls for solvent effects (e.g., DMSO ≤0.1%) .

- Enzyme inhibition : For kinase or protease targets, employ fluorescence polarization (FP) assays with FITC-labeled substrates.

- Data contradiction : If bioactivity varies between batches, perform X-ray crystallography to confirm structural integrity or LC-MS to detect degradants .

Basic: How can researchers resolve discrepancies in melting point data for azetidinomethyl-substituted benzophenones?

Answer:

Reported melting points (e.g., 60–62°C for 3,5-dibenzyloxyacetophenone) vary due to polymorphism or impurities. To resolve discrepancies:

- Perform DSC (Differential Scanning Calorimetry) to identify polymorphic transitions.

- Recrystallize from multiple solvents (e.g., ethanol, hexane) and compare melting ranges.

- Use TGA (Thermogravimetric Analysis) to rule out solvent retention .

Advanced: What strategies mitigate side reactions during azetidinomethyl group functionalization?

Answer:

- Protecting groups : Temporarily block the azetidine nitrogen with Boc (tert-butoxycarbonyl) to prevent undesired alkylation.

- Low-temperature conditions : Conduct reactions at –78°C (dry ice/acetone bath) to suppress ring-opening.

- In situ monitoring : Use ReactIR to track intermediate formation and adjust reaction kinetics dynamically.

For example, analogous studies on 3-methoxyphenethylamine show that steric bulk reduces side reactions during amidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.